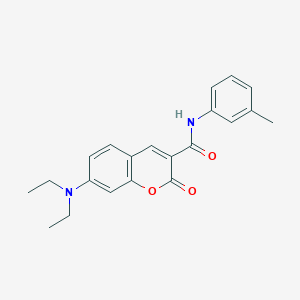![molecular formula C28H31NO3 B4136828 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4136828.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide
Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide, also known as MPDPH, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. MPDPH belongs to the class of compounds known as cannabinoids, which are known to have various pharmacological effects on the body. In
Mechanism of Action
The exact mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide is not fully understood, but it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in various physiological processes, including pain, mood, and appetite. N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide is thought to interact with these receptors and modulate their activity, leading to its pharmacological effects.
Biochemical and Physiological Effects:
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide has been shown to have several biochemical and physiological effects in animal models. In addition to its analgesic effects, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide has been shown to have anti-inflammatory properties, and it may be useful in the treatment of inflammatory conditions such as arthritis. N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide has also been shown to have anxiolytic effects, meaning that it may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the effects of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide may vary depending on the species and strain of animal used in experiments, which may limit its usefulness in certain contexts.
Future Directions
There are several future directions for research on N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide. One area of interest is the development of new pain medications based on the structure of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide and its effects on various physiological processes. Finally, studies are needed to determine the safety and efficacy of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide in humans, which may pave the way for the development of new therapeutics based on this compound.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research that has gained interest is the use of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide as an analgesic, or pain reliever. Studies have shown that N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenylpropanamide has analgesic effects in animal models of pain, and it may be a promising candidate for the development of new pain medications.
properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-31-25-14-12-24(13-15-25)28(16-18-32-19-17-28)21-29-27(30)20-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYNPFLBLWKBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(benzyloxy)phenyl]-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136782.png)
![N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B4136790.png)
![ethyl 4-{[({3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4136798.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136818.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)
![ethyl 1-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4136835.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136844.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4136855.png)
